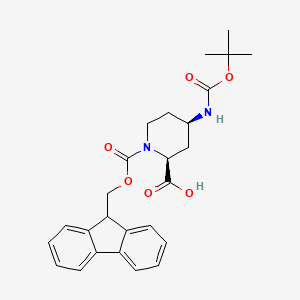

(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid

Description

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid (CAS: 221352-74-5) is a chiral piperidine derivative extensively utilized in peptide synthesis and medicinal chemistry. Its structure features two orthogonal protecting groups:

- Fmoc (9-fluorenylmethoxycarbonyl) at the piperidine nitrogen, enabling selective deprotection under basic conditions.

- Boc (tert-butoxycarbonyl) at the 4-amino position, removable under acidic conditions.

This dual protection strategy allows sequential deprotection, making the compound valuable for solid-phase peptide synthesis (SPPS). The stereochemistry (2S,4R) is critical for its conformational behavior and biological interactions. Key properties include:

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-16-12-13-28(22(14-16)23(29)30)25(32)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDHGUBBJNVSQN-ZHRRBRCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid, commonly referred to as Fmoc-piperidine derivative, is a compound of significant interest in medicinal chemistry and pharmaceutical development. This compound features a piperidine ring and is modified with various protective groups, allowing for diverse biological applications.

The molecular formula of this compound is , with a molecular weight of approximately 453.52 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis due to its stability and ease of removal.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₂O₄ |

| Molecular Weight | 453.52 g/mol |

| CAS Number | 1820571-03-6 |

| Purity | >95% |

| Storage Conditions | Sealed in dry, 2-8°C |

Biological Activity

Research has indicated that the biological activity of this compound is primarily related to its role as a building block in peptide synthesis and its potential therapeutic applications.

The compound acts as an amino acid derivative that can modulate various biological pathways by serving as a substrate or inhibitor for specific enzymes. Its ability to form stable interactions with biological macromolecules enhances its utility in drug design.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of piperidine compounds exhibit cytotoxic effects on cancer cell lines. The Fmoc-protected piperidine derivative was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : Research involving the administration of this compound in animal models indicated potential neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism was attributed to the modulation of antioxidant enzyme activity .

- Antimicrobial Properties : Another study highlighted the antimicrobial activity of piperidine derivatives, including Fmoc-protected compounds, against various bacterial strains. The results suggested that these compounds could disrupt bacterial cell wall synthesis, leading to cell death .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups allow for the selective deprotection of amino acids during the stepwise assembly of peptides. This method is crucial for constructing complex peptide sequences that can function as therapeutic agents or research tools.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have shown potential as inhibitors for specific enzymes, such as arginase, which plays a critical role in metabolic pathways related to cancer and other diseases. The ability to modify the piperidine ring opens avenues for designing novel inhibitors with enhanced potency and selectivity.

Bioconjugation Techniques

The presence of carboxylic acid functionality allows for bioconjugation reactions, where this compound can be linked to other biomolecules, such as antibodies or small molecules. This application is particularly relevant in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs), which aim to improve the efficacy and reduce the side effects of chemotherapy.

Case Study 1: Synthesis of Arginase Inhibitors

Research published in MDPI highlights the use of (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid in synthesizing arginase inhibitors. The study demonstrated that modifications to the piperidine ring significantly affected the inhibitory activity against human arginase isoforms, with IC50 values indicating potent inhibition .

| Compound | IC50 (µM) |

|---|---|

| MARS | 0.9 |

| FMARS | 1.1 |

Case Study 2: Peptide Synthesis Optimization

Another study focused on optimizing peptide synthesis using this compound as a building block. The researchers reported high yields and purity when employing this molecule in multi-step peptide assembly processes, showcasing its efficiency as a protected amino acid .

Comparison with Similar Compounds

Diastereomeric and Stereochemical Variants

Key Insight : The piperidine ring in the target compound provides greater conformational flexibility compared to pyrrolidine analogs, while the Boc group offers compatibility with Fmoc-based SPPS workflows .

Functional Group Modifications

Key Insight : Substituents like acetic acid or methyl groups modulate solubility and steric effects, tailoring compounds for specific applications such as enzyme inhibition or prodrug design .

Physical and Chemical Properties

Comparative Physical Data

Key Insight : The target compound’s lack of reported melting point suggests it is typically handled in solution, whereas analogs with sulfonyl or peroxide groups exhibit distinct chromatographic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.